2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide
Description
The compound 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide (hereafter referred to as Compound A) features a 1,4-dihydropyridine (1,4-DHP) core substituted with:
- A 4-fluorophenylmethoxy group at position 5,
- A hydroxymethyl group at position 2,
- An oxo group at position 2. The acetamide side chain is linked to an N-(2-phenylethyl) group.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-19-8-6-18(7-9-19)16-30-22-13-26(20(15-27)12-21(22)28)14-23(29)25-11-10-17-4-2-1-3-5-17/h1-9,12-13,27H,10-11,14-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCAOBZXDRBLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Compound A and Analogs
Key Observations:
Core Heterocycles :
- Compound A and AZ331 share a 1,4-DHP core, which is associated with redox activity and calcium channel binding . In contrast, ’s pyrazolo[3,4-d]pyrimidine and ’s pyrazole cores may target kinase or cyclooxygenase pathways.
- The oxo group at position 4 in Compound A is conserved in ’s pyrazolo-pyrimidine derivative, suggesting shared metabolic stability or hydrogen-bonding interactions .
This contrasts with ’s 2-methoxyphenyl acetamide, which may alter solubility and target affinity . The hydroxymethyl group in Compound A is unique among the analogs, possibly enhancing water solubility or enabling prodrug strategies.
Side Chain Variations :
Table 2: Hypothesized Pharmacological Profiles Based on Structural Analog Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
